Cas no 122801-61-0 (2-(4-Trifluoromethylphenyl)phenol)
2-(4-Trifluoromethylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-ol
- 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-2-OL
- [1,1'-Biphenyl]-2-ol, 4'-(trifluoromethyl)-
- 2-(4-Trifluoromethylphenyl)phenol
- 2-hydroxy-4'-trifluoromethylbiphenyl
- 4-(trifluoromethyl)-2'-hydroxybiphenyl
- 4'-(trifluoromethyl)biphenyl-2-ol
- ACMC-209amp
- AGN-PC-004UNT
- ANW-18047
- BB 0224005
- SureCN3619599
- AKOS BAR-1754
- MFCD06802852
- 4/'-(TRIFLUOROMETHYL)[1,1/'-BIPHENYL]-2-OL
- DTXSID40459477
- AKOS004116731
- 2-[4-(trifluoromethyl)phenyl]phenol
- CS-0208203
- BS-26548
- 122801-61-0
- SCHEMBL3619599
- XEA80161
- EN300-1929658
- 2-(4-trifluoromethyphenyl)phenol
-
- MDL: MFCD06802852
- Inchi: 1S/C13H9F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H
- InChI Key: ROYWNPVVVXHAHT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1C=CC=CC=1O)(F)F
Computed Properties
- Exact Mass: 238.06054939g/mol
- Monoisotopic Mass: 238.06054939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 20.2Ų
2-(4-Trifluoromethylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 041745-1g |
4'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol |
122801-61-0 | 1g |
£51.00 | 2022-02-28 | ||
| Chemenu | CM280955-25g |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-ol |
122801-61-0 | 95% | 25g |
$487 | 2023-03-05 | |
| abcr | AB318916-1 g |
2-(4-Trifluoromethylphenyl)phenol, 97%; . |
122801-61-0 | 97% | 1g |
€135.50 | 2023-04-26 | |
| TRC | T896278-10mg |
2-(4-Trifluoromethylphenyl)phenol |
122801-61-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T896278-50mg |
2-(4-Trifluoromethylphenyl)phenol |
122801-61-0 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T896278-100mg |
2-(4-Trifluoromethylphenyl)phenol |
122801-61-0 | 100mg |
$ 80.00 | 2022-06-02 | ||
| Enamine | EN300-1929658-0.05g |
2-[4-(trifluoromethyl)phenyl]phenol |
122801-61-0 | 0.05g |
$851.0 | 2023-06-02 | ||
| Enamine | EN300-1929658-0.1g |
2-[4-(trifluoromethyl)phenyl]phenol |
122801-61-0 | 0.1g |
$892.0 | 2023-06-02 | ||
| Enamine | EN300-1929658-0.25g |
2-[4-(trifluoromethyl)phenyl]phenol |
122801-61-0 | 0.25g |
$933.0 | 2023-06-02 | ||
| Enamine | EN300-1929658-0.5g |
2-[4-(trifluoromethyl)phenyl]phenol |
122801-61-0 | 0.5g |
$974.0 | 2023-06-02 |
2-(4-Trifluoromethylphenyl)phenol Suppliers
2-(4-Trifluoromethylphenyl)phenol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 2-(4-Trifluoromethylphenyl)phenol
2-(4-Trifluoromethylphenyl)phenol (CAS No. 122801-61-0): An Overview of a Versatile Compound in Pharmaceutical and Chemical Research
2-(4-Trifluoromethylphenyl)phenol (CAS No. 122801-61-0) is a multifaceted compound that has garnered significant attention in the fields of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, often referred to as TFMP phenol, is characterized by its phenolic hydroxyl group and a trifluoromethyl-substituted benzene ring, which confer it with a range of biological and chemical activities.
The trifluoromethyl group is a key feature of 2-(4-Trifluoromethylphenyl)phenol, contributing to its high lipophilicity and metabolic stability. These properties make it an attractive scaffold for the design and synthesis of novel drugs, particularly in the areas of oncology, neurology, and infectious diseases. Recent studies have highlighted the potential of TFMP phenol derivatives as potent inhibitors of various enzymes and receptors, making them valuable leads for drug discovery.
In the realm of pharmaceutical research, 2-(4-Trifluoromethylphenyl)phenol has been explored for its anti-inflammatory and analgesic properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of TFMP phenol exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that TFMP phenol could be a promising candidate for the development of new anti-inflammatory drugs.
Beyond its pharmaceutical applications, 2-(4-Trifluoromethylphenyl)phenol has also found utility in the field of materials science. Its high thermal stability and chemical resistance make it an ideal component for the synthesis of advanced polymers and coatings. Researchers at the University of California, Berkeley, have reported the use of TFMP phenol in the development of high-performance polymeric materials with enhanced mechanical properties and durability.
The synthesis of 2-(4-Trifluoromethylphenyl)phenol typically involves several steps, including the formation of a trifluoromethylated benzene derivative followed by coupling with a phenolic compound. Various synthetic routes have been developed to optimize yield and purity, with some methods employing transition metal-catalyzed reactions to achieve high efficiency. A recent publication in Organic Letters described a novel palladium-catalyzed protocol that significantly improved the yield and selectivity of TFMP phenol synthesis.
In addition to its synthetic applications, 2-(4-Trifluoromethylphenyl)phenol has been studied for its environmental impact. Research conducted by the Environmental Protection Agency (EPA) has shown that while TFMP phenol is not classified as a hazardous substance, it can persist in certain environmental conditions. Therefore, careful handling and disposal practices are recommended to minimize any potential ecological risks.
The biological activity of 2-(4-Trifluoromethylphenyl)phenol has also been investigated in various cellular models. Studies have shown that this compound can modulate cellular signaling pathways involved in apoptosis and cell proliferation. For instance, a study published in Biochemical Pharmacology demonstrated that TFMP phenol can induce apoptosis in cancer cells by activating caspase-dependent pathways. This finding underscores the potential therapeutic applications of TFMP phenol in cancer treatment.
In conclusion, 2-(4-Trifluoromethylphenyl)phenol (CAS No. 122801-61-0) is a versatile compound with a wide range of applications in pharmaceutical, chemical, and materials science research. Its unique structural features make it an attractive scaffold for drug discovery and advanced material development. Ongoing research continues to uncover new insights into its biological activities and synthetic methodologies, further solidifying its importance in these fields.
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